molecular formula C18H17N3O3S B10863324 2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-naphthalen-2-yl-propionamide

2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-naphthalen-2-yl-propionamide

Cat. No.: B10863324
M. Wt: 355.4 g/mol
InChI Key: GFQGRQQOIDBPKP-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-naphthalen-2-yl-propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a naphthalene moiety, and a propionamide group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-naphthalen-2-yl-propionamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Naphthalene Moiety: The naphthalene moiety can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling of the Pyrimidine and Naphthalene Moieties: The pyrimidine and naphthalene moieties can be coupled through a nucleophilic substitution reaction, where the pyrimidine ring reacts with a naphthalene derivative in the presence of a base.

    Formation of the Propionamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-naphthalen-2-yl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxy and naphthalene groups allows for specific interactions with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-phenyl-propionamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-benzyl-propionamide: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of 2-(4-Methoxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-naphthalen-2-yl-propionamide lies in its combination of a pyrimidine ring, a naphthalene moiety, and a propionamide group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C18H17N3O3S/c1-11(25-18-20-15(22)10-16(21-18)24-2)17(23)19-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,19,23)(H,20,21,22)

InChI Key

GFQGRQQOIDBPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC(=CC(=O)N3)OC

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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